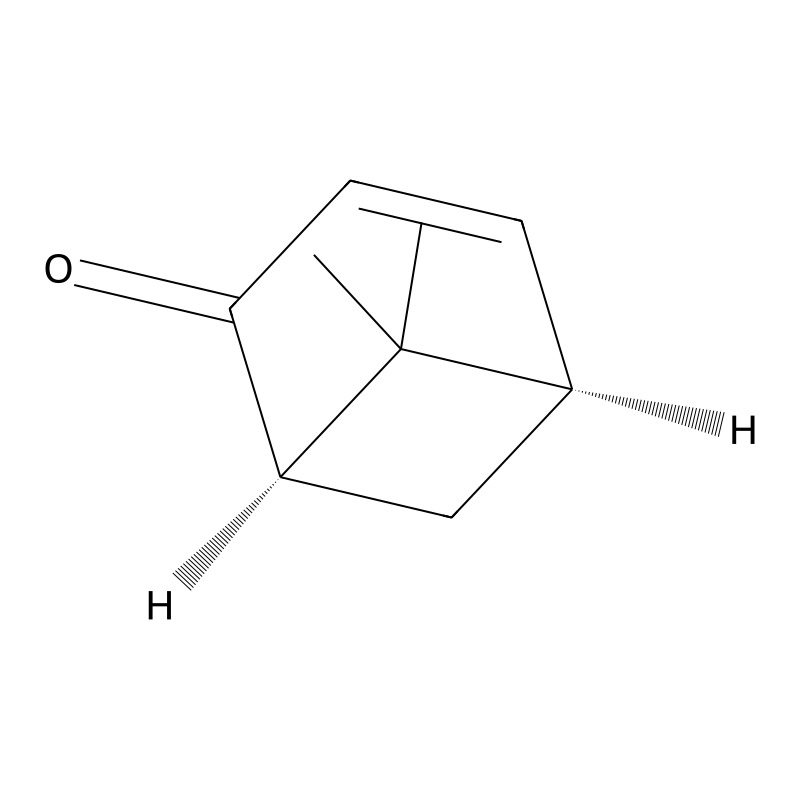(+)-Apoverbenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(+)-Apoverbenone is a bicyclic ketone with the molecular formula C₉H₁₂O. It is structurally related to verbenone and is known for its unique chiral properties, making it a valuable compound in organic synthesis. The compound exhibits a distinctive bicyclic framework, which contributes to its reactivity and potential applications in various
The synthesis of (+)-apoverbenone can be achieved through several methodologies:
- Starting from Nopinone: The most common approach involves the sulfenylation-dehydrosulfenylation method using (+)-nopinone as a precursor. This method yields optically active apoverbenone effectively .
- Other Synthetic Routes: Diels-Alder reactions can also be utilized to construct derivatives of apoverbenone, expanding the scope of synthetic applications in organic chemistry .
(+)-Apoverbenone finds applications primarily in organic synthesis:
- Chiral Source: It serves as an important chiral building block for the synthesis of various pharmaceuticals and agrochemicals.
- Synthetic Intermediates: Its unique structure allows it to act as an intermediate in the production of more complex organic molecules, particularly those requiring specific stereochemistry.
Interaction studies of (+)-apoverbenone with other compounds are still emerging. Its reactivity in Diels-Alder reactions suggests potential interactions with various diene systems, which could lead to the formation of novel compounds with unique properties. Further research is needed to elucidate its full interaction profile and biological implications.
Several compounds share structural or functional similarities with (+)-apoverbenone. Here are some notable examples:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Verbenone | Bicyclic ketone | Known for its insecticidal properties |
| Camphor | Bicyclic structure | Exhibits strong aromatic properties |
| Menthone | Monocyclic ketone | Commonly used in flavoring and fragrance |
Uniqueness of (+)-Apoverbenone:
- Unlike verbenone, which has established biological activity, (+)-apoverbenone's unique stereochemistry and reactivity profile make it particularly valuable for enantioselective synthesis.
- Its ability to participate in Diels-Alder reactions distinguishes it from simpler ketones like menthone.








